molecular formula C21H28N2O3 B1216982 KF-4317 CAS No. 76805-48-6

KF-4317

Cat. No.: B1216982
CAS No.: 76805-48-6
M. Wt: 356.5 g/mol
InChI Key: QUGGJYHUFSNFIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

KF-4317 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

76805-48-6

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25)

InChI Key

QUGGJYHUFSNFIO-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O

Synonyms

4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide
4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride
KF 4317
KF-4317

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this example, 1.7 g of 1-(4-ethoxycarbonylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol (Compound 14) is dissolved in 100 ml of ethanol and the solution is poured into a pressure tube. Then, 100 ml of liquid ammonia is added thereto. The tube is sealed and is allowed to stand for 10 days at room temperature. After completion of the reaction, ethanol is distilled away from the solution under reduced pressure. The residue is recrystallized from methylisobutylketone to obtain 0.9 g of 1-(4-carbamoylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol. (Yield: 57%)
Name
1-(4-ethoxycarbonylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol
Quantity
1.7 g
Type
reactant
Reaction Step One
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Compound 14
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0 (± 1) mol
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[Compound]
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liquid
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Name
CCOC(=O)Cc1ccc(OCC(O)CNC(C)CCc2ccccc2)cc1
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reactant
Reaction Step One
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reactant
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Reaction Step One

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